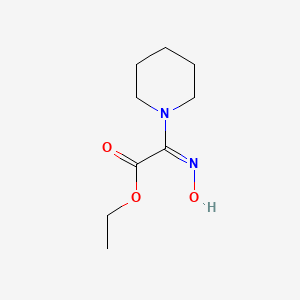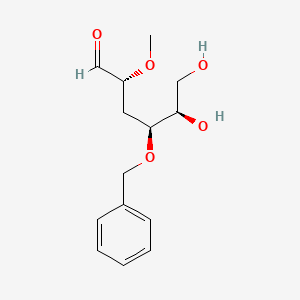
Ethyl 2-(hydroxyimino)-2-piperidinoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is a chemical compound that belongs to the class of oxime esters It is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a piperidine ring
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(hydroxyimino)-2-piperidinoacetate has several applications in scientific research:
Chemistry: It is used as an additive in peptide synthesis to enhance coupling efficiency and reduce racemization.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Wirkmechanismus
Target of Action
Ethyl 2-(hydroxyimino)-2-piperidinoacetate, also known as Ethyl cyanohydroxyiminoacetate or Oxyma, is primarily used as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .
Mode of Action
Oxyma interacts with its targets, the carbodiimides, by neutralizing their basicity or nucleophilicity. This is due to its pronounced acidity (pKa 4.60) and it suppresses base catalyzed side reactions, in particular, racemization . This interaction results in the stabilization of the carbodiimides, making them more effective in their role in peptide synthesis .
Biochemical Pathways
It is known that oxyma is widely used as an additive in peptide syntheses . It plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins.
Result of Action
The primary result of Oxyma’s action is the enhancement of peptide synthesis. It achieves this by suppressing base catalyzed side reactions, particularly racemization . This leads to high yields and low racemization of the peptides obtained .
Action Environment
The action of Oxyma can be influenced by environmental factors. For instance, it is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (DMF) . Furthermore, it exhibits a markedly slowed thermal decomposition on heating , indicating that temperature is a significant factor in its stability.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethyl 2-(hydroxyimino)-2-piperidinoacetate plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as an additive for carbodiimide-mediated amide bond formation, enhancing the efficiency and yield of peptide synthesis . This compound interacts with enzymes such as dicyclohexylcarbodiimide and diisopropylcarbodiimide, neutralizing their basicity and nucleophilicity due to its pronounced acidity (pKa 4.60) . These interactions suppress base-catalyzed side reactions, including racemization, thereby improving the overall quality of the synthesized peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of mRNA, thereby impacting gene expression . Additionally, this compound can modulate cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways . The effects of this compound on cellular metabolism are also noteworthy, as it can alter metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions . This compound also forms stable complexes with enzymes and proteins, inhibiting or activating their functions depending on the context . Additionally, this compound can influence gene expression by stabilizing or degrading mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance peptide synthesis and improve the efficiency of biochemical reactions . At high doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The specific enzymes and cofactors that interact with this compound include those involved in peptide synthesis and mRNA stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is essential for its role in regulating gene expression, cell signaling pathways, and other cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good yield . The reaction should be carried out at a controlled pH to prevent rapid hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product can be purified by recrystallization from solvents like ethanol or ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but contains a cyano group instead of a piperidine ring.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a piperidine ring.
Uniqueness
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity compared to other oxime esters. This structural feature makes it particularly useful in peptide synthesis and other organic reactions where steric and electronic effects play a significant role.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(hydroxyimino)-2-piperidinoacetate involves the reaction of ethyl 2-piperidinoacetate with hydroxylamine hydrochloride followed by esterification with ethanol.", "Starting Materials": [ "Ethyl 2-piperidinoacetate", "Hydroxylamine hydrochloride", "Ethanol" ], "Reaction": [ "Step 1: Dissolve ethyl 2-piperidinoacetate in water and add hydroxylamine hydrochloride. Stir the mixture at room temperature for 1 hour.", "Step 2: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the ethyl acetate solution and add ethanol and a catalytic amount of sulfuric acid. Heat the mixture under reflux for 2 hours.", "Step 4: Cool the mixture and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and concentrate the solution.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] } | |
CAS-Nummer |
120209-12-3 |
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl 2-hydroxyimino-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(12)8(10-13)11-6-4-3-5-7-11/h13H,2-7H2,1H3 |
InChI-Schlüssel |
FZDWJXCSMDRPCX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
Kanonische SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
Synonyme |
ethyl 2-(hydroxyimino)-2-piperidinoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





